molecular formula C18H18ClNO3 B2403151 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797253-02-1

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2403151
CAS No.: 1797253-02-1
M. Wt: 331.8
InChI Key: IIPTVFRRCNIPMJ-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobenzyl group, an amino group, and a methylphenyl acetate moiety

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 2-chlorobenzylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
  • 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethylphenyl)acetate
  • 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate

Uniqueness

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPTVFRRCNIPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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